molecular formula C22H25FN2O3 B4957059 methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate

Cat. No. B4957059
M. Wt: 384.4 g/mol
InChI Key: JTDLRKYRWRVFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate, also known as MPFM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MPFM is a member of the benzamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate is believed to involve its selective binding to dopamine D3 receptors in the brain. Activation of these receptors has been shown to play a role in the regulation of reward and motivation, as well as in the development of addiction and other psychiatric disorders. By selectively targeting these receptors, methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate may be able to modulate their activity and potentially provide therapeutic benefits for these disorders.
Biochemical and Physiological Effects:
methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. These include the modulation of dopamine release in the brain, as well as the modulation of various signaling pathways involved in the regulation of reward and motivation. methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate has also been shown to exhibit antidepressant-like effects in animal models, suggesting its potential use as a therapeutic agent for the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise investigation of the function of these receptors in the brain. However, one limitation of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate. One area of interest is the development of more potent and selective dopamine D3 receptor ligands based on the structure of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate. Another area of interest is the investigation of the potential therapeutic benefits of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate for various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms of action of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate and to better understand its biochemical and physiological effects in the brain.

Synthesis Methods

The synthesis of methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate involves the reaction of 3-amino-4-methylbenzoic acid with 1-(2-fluorobenzyl)-4-piperidinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate.

Scientific Research Applications

Methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of dopamine receptors in the brain. It has been shown to selectively bind to dopamine D3 receptors with high affinity, making it a useful tool for studying the function of these receptors in the brain. methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate has also been studied for its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

properties

IUPAC Name

methyl 3-[[1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-15-7-8-17(22(27)28-2)13-20(15)24-21(26)16-9-11-25(12-10-16)14-18-5-3-4-6-19(18)23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDLRKYRWRVFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({[1-(2-fluorobenzyl)piperidin-4-yl]carbonyl}amino)-4-methylbenzoate

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